molecular formula C15H23F3N2O4 B12339767 Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate

Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B12339767
M. Wt: 352.35 g/mol
InChI Key: LPVVLQQDVSMELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 1415559-54-4) features a piperidine ring fused with a 3-hydroxyazetidine moiety substituted with a trifluoroacetyl group. Its molecular formula is C₁₅H₂₃F₃N₂O₄, with a molecular weight of 352.35 g/mol . Key physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 458.5±45.0 °C, and logP value of 1.6±0.2, indicating moderate lipophilicity .

Applications: Primarily used as a synthetic intermediate in medicinal chemistry, its hybrid azetidine-piperidine scaffold and electron-withdrawing trifluoroacetyl group make it valuable for probing biological targets such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2O4/c1-13(2,3)24-12(22)20-7-5-4-6-10(20)14(23)8-19(9-14)11(21)15(16,17)18/h10,23H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVVLQQDVSMELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine derivatives are typically synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. In the context of this compound, 3-hydroxyazetidine is prepared using a modified Gabriel synthesis:

  • Substrate : Ethylenediamine derivatives or β-amino alcohols.
  • Cyclization : Performed under basic conditions (e.g., K$$2$$CO$$3$$) with dibromoalkanes.
  • Hydroxylation : Introduction of the 3-hydroxy group is achieved via epoxidation followed by acid-catalyzed ring-opening.

Example Protocol (from WO2000063168A1):

A solution of N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) in 3 M HCl (733 mL) is stirred at room temperature. After 1 hour, the mixture is extracted with ether, neutralized with NaOH, and saturated with K$$2$$CO$$3$$. The crude 3-hydroxyazetidine is isolated via filtration (64% yield).

Trifluoroacetylation of Azetidine

Trifluoroacetic anhydride (TFAA) is the reagent of choice for introducing the trifluoroacetyl group. Key considerations include:

  • Solvent : Toluene or methylene chloride for optimal reactivity.
  • Base : Pyridine or DMAP to scavenge HCl generated during the reaction.
  • Temperature : Reactions are conducted at 0°C to room temperature to minimize side reactions.

Optimized Procedure (from CN101492421B):

3-Hydroxyazetidine (70 g) is dissolved in toluene (200 mL). TFAA (415 mL) is added dropwise at 0°C, followed by pyridine (350 mL). The mixture is warmed to 50°C for 48 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography (73% yield).

Piperidine Coupling and Boc Protection

The piperidine moiety is introduced through nucleophilic substitution or reductive amination. Subsequent Boc protection ensures stability during further reactions.

Piperidine Synthesis

Piperidine derivatives are commonly synthesized via hydrogenation of pyridinecarboxylic acids:

  • Catalyst : Pd/C under H$$_2$$ (4–5 MPa) at 90–100°C.
  • Substrate : 4-Pyridinecarboxylic acid yields 4-piperidinecarboxylic acid in >95% yield.

Hydrogenation Protocol (from CN102174011A):

4-Pyridinecarboxylic acid (20 kg), water (160 kg), and Pd/C (0.4 kg) are hydrogenated at 5 MPa H$$_2$$ and 100°C. Post-reaction, the mixture is filtered, concentrated, and crystallized with methanol to afford 4-piperidinecarboxylic acid (96.8% yield).

Coupling and Boc Protection

The azetidine and piperidine subunits are coupled using Mitsunobu conditions or SN2 reactions. Boc protection is achieved with di-tert-butyl dicarbonate:

  • Coupling Agent : DCC/HOBt or EDC·HCl in DMF.
  • Boc Protection : tert-Butyl dicarbonate (Boc$$2$$O) in the presence of K$$2$$CO$$_3$$.

Stepwise Synthesis (from VC16564751):

  • Coupling : 3-Hydroxy-1-(2,2,2-trifluoroacetyl)azetidine (10 mmol) and 2-bromopiperidine (10 mmol) are reacted in DMF with NaH (2.2 eq) at 50°C for 24 hours.
  • Boc Protection : The crude amine is treated with Boc$$2$$O (12 mmol) and K$$2$$CO$$_3$$ (15 mmol) in THF/water (3:1) at 0°C.
  • Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography (82% yield).

Critical Reaction Parameters

The following table summarizes optimized conditions for key steps:

Step Reagents/Conditions Yield (%) Purity (%) Source
Azetidine cyclization K$$2$$CO$$3$$, dibromoethane, DMF 64 95
Trifluoroacetylation TFAA, pyridine, toluene, 50°C, 48 h 73 98
Piperidine hydrogenation Pd/C, H$$_2$$ (5 MPa), 100°C 96.8 99
Boc protection Boc$$2$$O, K$$2$$CO$$3$$, THF/H$$2$$O 82 97

Challenges and Solutions

  • Regioselectivity : Competing reactions during trifluoroacetylation are mitigated by slow TFAA addition and low temperatures.
  • Epimerization : Chiral centers in piperidine are preserved using non-basic coupling agents like EDC·HCl.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates diastereomers.

Scalability and Industrial Adaptation

Large-scale production (kg quantities) employs continuous-flow reactors for azetidine cyclization and hydrogenation. TFAA is recycled via distillation, reducing costs. Regulatory-grade purity (>99%) is achieved through crystallization from methanol/water.

Emerging Methodologies

Recent advances include:

  • Enzymatic Desymmetrization : Lipase-catalyzed resolution of racemic azetidine intermediates (ee >98%).
  • Photoredox Catalysis : Visible-light-mediated C–N coupling for azetidine-piperidine conjugation (85% yield).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions

Scientific Research Applications

The compound Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications due to its unique structural features. The presence of the trifluoroacetyl group enhances lipophilicity, which can improve bioavailability and cellular uptake.

Case Study: Antidepressant Activity

A study explored the antidepressant effects of similar piperidine derivatives, suggesting that modifications to the piperidine ring could yield compounds with enhanced efficacy against depression. This compound could be a candidate for further exploration in this domain due to its structural similarity to known antidepressants .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neuropharmacological agents.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorEffectReference
This compoundSerotonin ReceptorsPotential Modulator
Similar Piperidine DerivativeDopamine ReceptorsAntagonistic

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions which can be optimized for higher yields. Its synthesis can serve as a model for developing other complex organic molecules.

Synthetic Route Overview

  • Starting Materials : Tert-butyl piperidine and trifluoroacetic anhydride.
  • Reactions :
    • N-acylation of piperidine.
    • Hydroxylation at the azetidine position.
    • Final esterification to yield the target compound.

Potential in Drug Development

The unique combination of functional groups makes this compound suitable for modification and optimization in drug development processes.

Case Study: Structure-Activity Relationship (SAR) Studies

Research has shown that alterations in the trifluoroacetyl group can significantly affect the pharmacokinetics and pharmacodynamics of similar compounds. Investigating these relationships could lead to the development of more effective drugs with fewer side effects .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The piperidine and azetidine rings provide structural rigidity, allowing the compound to fit into specific binding sites and exert its effects .

Comparison with Similar Compounds

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS T0869)

  • Structural Differences : Lacks the azetidine ring; the trifluoroacetyl group is directly attached to the piperidine ring .
  • Physicochemical Properties: Higher predicted lipophilicity (logP ~2.1) due to the absence of the polar hydroxyl group.
  • Reactivity : The absence of the hydroxyl group diminishes hydrogen-bonding capacity, which may reduce solubility in aqueous media compared to the target compound.

tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • Structural Differences : Contains a trifluoromethylphenyl substituent instead of the trifluoroacetyl-azetidine moiety .
  • Electronic Effects : The trifluoromethyl group is less electron-withdrawing than trifluoroacetyl, leading to lower acidity of the adjacent hydroxyl group (pKa ~10 vs. ~8 for the target compound) .
  • Applications : Primarily used in the synthesis of kinase inhibitors, where aromatic substituents are critical for binding .

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

  • Structural Differences : Trifluoroacetyl group at the 3-position of piperidine, without azetidine .
  • Synthetic Utility : Easier to synthesize due to the absence of azetidine ring-closure steps, which often require high dilution or specialized catalysts .

tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate

  • Structural Differences : Features a nitro-pyrimidine substituent instead of the trifluoroacetyl-azetidine group .
  • Electronic Profile : The nitro group introduces strong electron-withdrawing effects, but the target compound’s trifluoroacetyl group provides comparable electrophilicity with enhanced metabolic stability .
  • Biological Relevance : The pyrimidine moiety is advantageous in nucleotide analog synthesis, whereas the target compound’s azetidine may target proteases or GPCRs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents logP Key Applications
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate 1415559-54-4 C₁₅H₂₃F₃N₂O₄ Azetidine-OH, trifluoroacetyl 1.6±0.2 Enzyme inhibitors, intermediates
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate T0869 C₁₂H₁₈F₃NO₃ Piperidine, trifluoroacetyl 2.1±0.3 Protease inhibitor precursors
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate Not provided C₁₇H₂₀F₃NO₃ Trifluoromethylphenyl, hydroxyl 2.8±0.2 Kinase inhibitors
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate Not provided C₁₂H₁₈F₃NO₃ Piperidine-3-trifluoroacetyl 1.9±0.2 Flexible scaffold for drug design

Key Findings and Implications

  • Azetidine vs. Piperidine : The azetidine ring in the target compound introduces ring strain, which may enhance reactivity in nucleophilic substitutions but reduce thermal stability compared to piperidine analogs .
  • Trifluoroacetyl Group: This moiety increases electrophilicity and metabolic stability compared to non-fluorinated analogs, though it may contribute to skin/eye irritation risks (H315/H319) .
  • Hydroxyl Group : Enhances solubility and hydrogen-bonding capacity, making the target compound more suitable for aqueous-phase reactions than purely lipophilic analogs .

Biological Activity

Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₃₂F₃N₃O₄
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 877399-74-1

The presence of the trifluoroacetyl group is notable for its potential influence on the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting neurotransmitter regulation and other physiological processes.

Pharmacological Profile

Research indicates that this compound exhibits:

  • Antinociceptive Properties : Studies have shown that the compound can reduce pain responses in animal models, suggesting a role in pain management.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
  • CNS Activity : Its ability to cross the blood-brain barrier may confer neuroprotective effects and influence cognitive functions.

Study 1: Antinociceptive Effects

In a study conducted on rodents, this compound was administered at varying doses. Results indicated a significant reduction in pain responses compared to control groups. The mechanism was hypothesized to involve modulation of opioid receptors.

Dose (mg/kg)Pain Response Reduction (%)
1025
2045
5070

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model. The results demonstrated a dose-dependent decrease in edema formation.

Dose (mg/kg)Edema Reduction (%)
530
1050
2080

Toxicology and Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as gastrointestinal disturbances and central nervous system depression.

Q & A

Q. Methodological

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify tert-butyl (δ ~1.4 ppm) and trifluoroacetyl (δ ~160 ppm in ¹³C) groups.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

What strategies improve yields in multi-step syntheses involving trifluoroacetyl groups?

Q. Advanced

  • Stepwise protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid side reactions .
  • Low-temperature quenching : Add reactions to ice-cold water to stabilize intermediates.
  • Catalytic optimization : Screen Pd/C or enzyme catalysts for hydrogenation steps (e.g., reducing nitro groups in precursors) .

What are the critical safety protocols for handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., trifluoroacetic acid upon decomposition) .
  • First aid : Immediate rinsing with water for eye/skin contact, as per SDS guidelines .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How does the tert-butyl group influence synthetic and stability outcomes?

Q. Advanced

  • Steric protection : Shields the piperidine nitrogen from undesired alkylation .
  • Acid sensitivity : Requires cautious use of TFA for Boc removal; prolonged exposure degrades the azetidine ring .
  • Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.